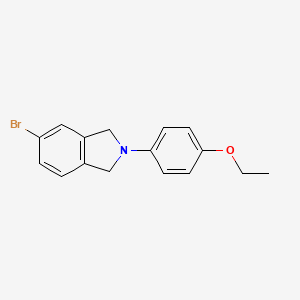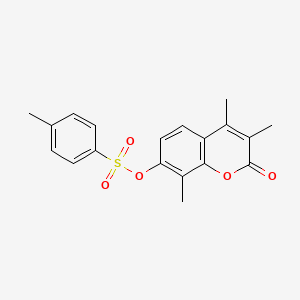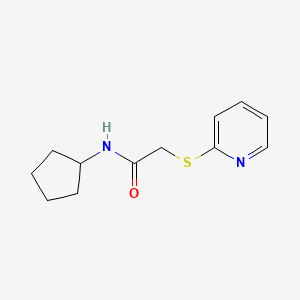
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-methylphenyl)-3,3'-biquinoline-4,4'-dicarboxamide, commonly known as BMD, is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. BMD is a bidentate ligand that can coordinate with metal ions, making it useful in catalysis, electrochemistry, and material science. In
Wirkmechanismus
BMD acts as a bidentate ligand that can coordinate with metal ions, forming stable complexes. The mechanism of action of BMD in catalysis involves the coordination of the metal ion with BMD, followed by the activation of the substrate through the formation of a metal-substrate complex. In electrochemistry, BMD acts as a mediator that facilitates the transfer of electrons between the electrode and the analyte. In material science, BMD acts as a building block that can form stable π-conjugated systems.
Biochemical and Physiological Effects:
BMD has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BMD is not toxic to cells and does not exhibit significant cytotoxicity. BMD has also been shown to have low hemolytic activity, making it a safe compound for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BMD in lab experiments include its cost-effectiveness, ease of synthesis, and versatility in various applications. The limitations of using BMD in lab experiments include its limited solubility in organic solvents, which can affect its reactivity in certain reactions.
Zukünftige Richtungen
There are several future directions for the study of BMD. One potential direction is the development of new metal complexes that exhibit enhanced catalytic activity in organic transformations. Another potential direction is the incorporation of BMD into new materials for the development of advanced electronic devices. Additionally, the study of BMD in biological applications, such as drug delivery and imaging, is an area of growing interest.
Conclusion:
In conclusion, BMD is a synthetic compound that has gained significant attention in scientific research due to its potential in various applications. The synthesis method of BMD is cost-effective, and the compound has been extensively studied for its potential in catalysis, electrochemistry, and material science. The mechanism of action of BMD involves its coordination with metal ions, and studies have shown that BMD is safe for use in biological applications. While there are limitations to using BMD in lab experiments, there are several future directions for the study of this compound, making it a promising area of research.
Synthesemethoden
The synthesis of BMD involves a multistep process that includes the reaction of 2-methyl aniline with 2-nitrobenzaldehyde to form an imine intermediate. This intermediate is then reduced to form 2-methylphenylamine, which is subsequently reacted with 4,4'-diaminobiphenyl and 2-nitrobenzoic acid to produce BMD. The overall yield of this process is approximately 40%, making it a cost-effective method for synthesizing BMD.
Wissenschaftliche Forschungsanwendungen
BMD has been extensively studied for its potential applications in various scientific fields. In catalysis, BMD has been used as a ligand in the synthesis of metal complexes that exhibit excellent catalytic activity in organic transformations. In electrochemistry, BMD has been used as a mediator in the development of electrochemical sensors for the detection of biomolecules and heavy metal ions. In material science, BMD has been incorporated into organic semiconductors, resulting in improved device performance.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-3-[4-[(2-methylphenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O2/c1-21-11-3-7-15-27(21)37-33(39)31-23-13-5-9-17-29(23)35-19-25(31)26-20-36-30-18-10-6-14-24(30)32(26)34(40)38-28-16-8-4-12-22(28)2/h3-20H,1-2H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVZROOLPQGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=NC3=CC=CC=C32)C4=C(C5=CC=CC=C5N=C4)C(=O)NC6=CC=CC=C6C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 2-{[(2-methoxyphenyl)acetyl]amino}terephthalate](/img/structure/B5089161.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,5-dichlorophenyl)ethanediamide](/img/structure/B5089209.png)
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
![4-(benzyloxy)-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5089239.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)


![5-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089260.png)